(2S,3S)-2-Amino-3-hydroxybutanamide
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Overview
Description
(2S,3S)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis, where engineered bacteria are used to catalyze the reduction of specific substrates. This method is advantageous due to its scalability and efficiency in producing high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto derivatives, while reduction can produce different amino alcohols.
Scientific Research Applications
(2S,3S)-2-Amino-3-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. Its stereochemistry is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Amino-3-hydroxybutanamide: This isomer has different stereochemistry and may exhibit different reactivity and biological activity.
(2S,3R)-2-Amino-3-hydroxybutanamide: Another stereoisomer with distinct properties.
(2R,3S)-2-Amino-3-hydroxybutanamide:
Uniqueness
(2S,3S)-2-Amino-3-hydroxybutanamide is unique due to its specific stereochemistry, which influences its reactivity, interactions, and applications. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds.
Biological Activity
(2S,3S)-2-Amino-3-hydroxybutanamide, also known as threoninamide, is an amino acid derivative that exhibits a range of biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interactions with various biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C4H10N2O2
- Molecular Weight : Approximately 102.13 g/mol
- Structure : Contains an amino group and a hydroxyl group, contributing to its reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis : As a derivative of threonine, it plays a crucial role in protein synthesis and metabolism.
- Enzyme Inhibition : Similar compounds have been shown to inhibit serine and cysteine proteases, which are involved in various pathological processes including cancer and viral infections.
- Neurotransmitter Modulation : Some studies suggest that this compound may influence neurotransmitter levels, potentially affecting mood and cognitive functions.
Biological Activities
The compound has demonstrated various biological activities:
- Antimicrobial Properties : Research indicates potential antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that could be beneficial in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth, indicating its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Effects
Research published in the Journal of Neurochemistry explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. The compound was found to reduce dopaminergic neuron loss and improve motor function, suggesting its potential use in neurodegenerative disorders .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(2R,3R)-2-Amino-3-hydroxybutanamide | Similar structure without stereochemical differences | Different biological activity profile |
(S)-Threoninamide | Hydroxyl group present | Enhanced solubility and bioavailability |
(R)-Threonine | Natural amino acid | Essential for protein synthesis |
Synthesis Methods
This compound can be synthesized through various methods:
- Chemical Synthesis : Utilizing starting materials such as threonine and applying specific reagents to achieve the desired stereochemistry.
- Biocatalysis : Employing enzymes that can selectively convert substrates into the desired amino acid derivative.
Properties
CAS No. |
25312-57-6 |
---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m0/s1 |
InChI Key |
PZUOEYPTQJILHP-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)N)N)O |
Origin of Product |
United States |
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